1,2,3-Trichloropentafluoropropane
Description
Contextualization within Halogenated Aliphatic Compound Studies
Halogenated aliphatic compounds, which are hydrocarbons containing halogen atoms such as fluorine and chlorine, have been a significant focus of chemical research for decades. nih.govresearchgate.net These compounds exhibit a wide range of physical and chemical properties, leading to their use in various industrial and commercial applications. osti.gov Research in this area often involves understanding their synthesis, reactivity, and environmental impact. researchgate.netscience.gov The study of specific isomers, like 1,2,3-trichloropentafluoropropane, falls within this broader effort to characterize the vast landscape of halogenated organic molecules.
Research Significance of this compound (C₃Cl₃F₅)
Due to the scarcity of specific research on this compound, its direct research significance is not well-documented. However, compounds with similar structures, such as other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have been subjects of intense study due to their chemical inertness and thermodynamic properties. noaa.govwikipedia.org Research on such compounds has been pivotal in understanding atmospheric chemistry, particularly the depletion of the ozone layer. acs.orgbritannica.com The unique arrangement of chlorine and fluorine atoms in this compound could theoretically provide insights into structure-property relationships within this class of compounds, but dedicated studies are lacking.
Historical Overview of Related Fluorochlorocarbon Research
The history of fluorochlorocarbon research is marked by both innovation and environmental course correction.
Early Development: The synthesis of CFCs in the late 1920s by chemists like Thomas Midgley, Jr. ushered in a new era of safe refrigerants, replacing toxic compounds like ammonia (B1221849) and sulfur dioxide. noaa.gov The non-toxic and non-flammable nature of these compounds led to their widespread adoption in refrigeration, air conditioning, and as propellants in aerosol sprays. osti.govnoaa.gov
Expansion of Applications: Following World War II, the use of CFCs expanded dramatically. noaa.gov Their versatility and safety in everyday applications contributed to a surge in their global production and consumption. noaa.govacs.org
Environmental Concerns Emerge: The 1970s marked a turning point with the groundbreaking research of F. Sherwood Rowland and Mario Molina. acs.org They demonstrated that the chemical inertness of CFCs allowed them to reach the stratosphere, where they would decompose under UV radiation and release chlorine atoms that catalytically destroy ozone. noaa.govacs.org
The Montreal Protocol and Phase-Out: The discovery of the Antarctic ozone hole in the 1980s provided stark evidence of ozone depletion and spurred international action. acs.orgbritannica.com The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, established a global framework for phasing out the production and consumption of CFCs. noaa.govbritannica.com This has led to extensive research into developing safer alternatives, such as hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). wikipedia.orggoogle.com
While the focus of much of this historical research has been on more commercially prevalent CFCs, the overarching narrative of discovery, application, environmental impact, and regulation provides the essential context for any study of a specific fluorochlorocarbon like this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-1,1,2,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-1(7,2(5,8)9)3(6,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLQDHQDQZVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058794 | |
| Record name | 1,2,3-Trichloropentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-17-5 | |
| Record name | 1,2,3-Trichloro-1,1,2,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trichloropentafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Trichloropentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Environmental Fate and Degradation Pathways of 1,2,3 Trichloropentafluoropropane
Abiotic Degradation Mechanisms for Halogenated Propanes
Abiotic degradation, occurring without the involvement of living organisms, is the primary means of breakdown for highly halogenated compounds in the environment. microbe.comnih.gov For a substance like 1,2,3-trichloropentafluoropropane, these processes are generally slow and occur under specific environmental conditions.
Atmospheric Degradation via Radical Reactions
The principal atmospheric degradation pathway for hydrochlorofluorocarbons (HCFCs) is their reaction with hydroxyl (•OH) radicals in the troposphere. noaa.gov This reaction is initiated by the abstraction of a hydrogen atom. However, this compound is a chlorofluorocarbon (CFC), meaning it contains no hydrogen atoms. Consequently, it is virtually inert to attack by hydroxyl radicals in the lower atmosphere. noaa.gov
Its atmospheric degradation is expected to occur primarily through photolysis (decomposition by sunlight) in the stratosphere. After slowly diffusing to the upper atmosphere, high-energy UV radiation can break the weaker carbon-chlorine bonds, releasing chlorine radicals that catalytically destroy ozone. The atmospheric lifetimes of such CFCs are typically very long, often spanning many decades. whiterose.ac.uk While specific kinetic data for this compound is unavailable, other short-lived chlorinated compounds like trans-1-chloro-3,3,3-trifluoropropylene have atmospheric lifetimes estimated at around 40 days, primarily due to reaction with •OH radicals, highlighting the critical role of the C-H bond in tropospheric degradation which is absent in this compound. researchgate.netscispace.com
Reductive Dechlorination Processes in Environmental Systems
In anoxic environments such as groundwater, sediments, and certain soils, reductive dehalogenation can be a significant degradation pathway for chlorinated compounds. epa.govyoutube.com This process involves the transfer of electrons to the halogenated molecule, leading to the cleavage of a carbon-halogen bond and its replacement with a hydrogen atom (hydrogenolysis) or the formation of a double bond (elimination). youtube.com
For highly chlorinated compounds, this process is thermodynamically favorable. Studies on other chlorinated hydrocarbons have shown that naturally occurring iron-bearing minerals (like pyrite (B73398) and magnetite) or strong reducing agents can facilitate this reaction. microbe.comusgs.gov It is plausible that this compound could undergo reductive dechlorination under strongly reducing conditions. The C-Cl bond is more susceptible to reduction than the stronger C-F bond, so the process would likely involve the sequential removal of chlorine atoms. However, without specific experimental studies, the rate and products of such a reaction for this particular compound remain unknown.
Elimination Reactions in Chlorinated Hydrocarbon Breakdown
Elimination reactions, such as dehydrohalogenation, are another potential abiotic degradation pathway. This typically involves the removal of a halogen from one carbon atom and a hydrogen atom from an adjacent carbon to form a double bond. Given that this compound lacks hydrogen atoms, classical dehydrohalogenation is not a viable pathway.
However, a related process called reductive elimination (or dihaloelimination) can occur where two halogen atoms on adjacent carbons are removed by a two-electron transfer, forming a double bond. youtube.com For example, the reduction of 1,2-dichloroethane (B1671644) can lead to the formation of ethene. It is conceivable that under suitable reducing conditions, this compound could undergo reductive elimination of two chlorine atoms to form a chloropentafluoropropene isomer. This pathway often competes with hydrogenolysis during reductive degradation. youtube.com
Environmental Transport and Distribution Dynamics of Persistent Organic Pollutants (POPs)
Persistent organic pollutants (POPs) are chemicals that resist degradation and can be transported long distances in the environment. researchgate.net Although not formally listed under the Stockholm Convention, fully halogenated hydrocarbons like this compound exhibit many characteristics of POPs.
Due to its expected high stability and volatility, this compound released into the environment will primarily partition to the atmosphere. From there, it can undergo long-range transport via global air currents. researchgate.net This allows the compound to reach remote regions like the Arctic, far from its original source. While many POPs are lipophilic and bioaccumulate in fatty tissues, the properties of specific chlorofluorocarbons vary. Without data on its octanol-water partition coefficient (Kow), its potential for bioaccumulation is difficult to assess, though many fluorinated compounds are known to be both persistent and bioaccumulative. epa.gov
Kinetic Studies of Environmental Transformation Processes
A thorough search of the available scientific literature did not yield specific kinetic data, such as reaction rate constants or environmental half-lives, for the degradation of this compound. The study of such compounds often focuses on their atmospheric lifetimes and ozone depletion potentials, but specific values for this isomer are not publicly documented. For comparison, the table below includes kinetic data for the degradation of a related, but different, compound.
Disclaimer: No specific kinetic data for this compound was found. The following table is for the related compound 1,2,3-Trichloropropane (B165214) (TCP) to illustrate typical kinetic parameters, but these values do not apply to this compound.
| Degradation Process | Medium | Reactant/Condition | Rate Constant | Half-Life |
| Atmospheric Photodegradation | Atmosphere | •OH Radicals | Not Applicable | 15 - 46 days researchgate.netresearchgate.net |
| Hydrolysis | Water (pH 5-9) | Neutral/Base | 1.8x10⁻⁶ hour⁻¹ / 9.9x10⁻⁴ M⁻¹ hour⁻¹ | 44 years casio.co.jp |
Biotransformation and Biodegradation Research Relevant to Halogenated Propanes
Microbial Degradation Pathways for Chlorinated Hydrocarbons
The microbial breakdown of chlorinated hydrocarbons like halogenated propanes proceeds through several recognized enzymatic pathways. These processes are pivotal for both in situ bioremediation and the development of engineered biological treatment systems. The primary mechanisms include reductive, oxidative (cometabolic), and hydrolytic reactions, each facilitated by specific classes of microbial enzymes. nih.govresearchgate.net
Under anaerobic conditions, certain microorganisms can utilize chlorinated propanes as electron acceptors in a process known as organohalide respiration. microbe.comnih.gov This pathway, termed reductive dehalogenation, involves the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov
Key bacteria, such as Dehalogenimonas and some strains of Dehalococcoides, are capable of this process. microbe.com For instance, the transformation of 1,2-dichloropropane (B32752) (1,2-DCP) can proceed via dichloroelimination to form propene. microbe.comresearchgate.net In the case of 1,2,3-trichloropropane (B165214) (TCP), reductive dechlorination by Dehalogenimonas can produce allyl chloride. microbe.com Studies with anaerobic enrichment cultures have demonstrated the complete dechlorination of 1,2-DCP to propene, with monochlorinated propanes detected as intermediates. researchgate.netnih.gov A mixed anaerobic consortium, designated CPD-2, was shown to completely dechlorinate TCP to a mix of propane (B168953) and propene, with 1,2-DCP and 1-chloropropane (B146392) as intermediates. battelle.org
This process is fundamental to many bioremediation strategies, where the injection of an electron donor like lactate (B86563) or hydrogen can stimulate the activity of these dehalogenating microbial communities. nih.govenviro.wiki
Table 1: Anaerobic Degradation of Chlorinated Propanes by Microbial Consortia
| Compound | Microbial Culture | Degradation Products | Degradation Rate | Reference |
|---|---|---|---|---|
| 1,2-Dichloropropane (1,2-D) | Sediment-free enrichment culture | Propene | 5 nmol min⁻¹ mg of protein⁻¹ | researchgate.netnih.gov |
| 1,2,3-Trichloropropane (TCP) | CPD-2 consortium | Propane, Propene | ~0.5 mg L⁻¹ h⁻¹ | battelle.org |
In aerobic environments, the primary route for biodegrading many chlorinated hydrocarbons is through cometabolism, a process where a microbe, while growing on one compound (a primary substrate), fortuitously degrades another compound (the cometabolite). epa.gov This is often mediated by broad-specificity oxygenase enzymes. nih.gov
For chlorinated propanes, propane-oxidizing bacteria (PrOB) are particularly relevant. microbe.com These bacteria express propane monooxygenase (PrMO), an enzyme that can co-oxidize compounds like TCP. nih.gov Strains such as Mycobacterium vaccae JOB5 and Rhodococcus sp. have demonstrated the ability to degrade TCP when grown on propane. nih.govcdnsciencepub.com The degradation is initiated by the monooxygenase, which introduces a hydroxyl group into the carbon structure. nih.gov However, this process does not typically support microbial growth on its own, and the degradation rates can be inhibited by the presence of the primary substrate (propane) or other co-contaminants. nih.gov For example, the initial degradation rate of TCP by M. vaccae JOB5 was measured at 9.7 ± 0.7 μg TCP (mg protein)⁻¹h⁻¹. The process is inhibited by acetylene, a known inhibitor of monooxygenases, confirming the enzyme's role. nih.gov
Enzymatic hydrolysis represents a third major pathway for the degradation of some halogenated alkanes. This mechanism involves the cleavage of a carbon-halogen bond and its replacement with a hydroxyl group from water. nih.govmdpi.com The enzymes responsible are called haloalkane dehalogenases, which belong to the α/β-hydrolase fold family. mdpi.com
Enzyme Engineering for Enhanced Dehalogenase Activity
The natural inefficiency of microbial enzymes toward highly recalcitrant xenobiotics like TCP has driven the field of enzyme engineering. nih.gov By modifying the structure and function of key enzymes, particularly haloalkane dehalogenases, researchers have successfully developed biocatalysts with significantly improved performance for environmental applications. nih.govresearchgate.net
Directed evolution is a powerful protein engineering strategy that mimics natural selection in the laboratory to improve desired enzyme properties. rug.nl This technique involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with enhanced activity towards a specific target compound. nih.govnih.gov
This approach has been successfully applied to improve the activity of haloalkane dehalogenases against TCP. nih.govnih.gov In one seminal study, the haloalkane dehalogenase DhaA from Rhodococcus sp. m15-3 was subjected to random mutagenesis. nih.gov A second-generation mutant with two amino acid substitutions (Cys176Tyr and Tyr273Phe) was identified that showed a nearly eight-fold increase in catalytic efficiency for dehalogenating TCP compared to the wild-type enzyme. nih.govnih.gov Molecular modeling suggested these mutations altered the active site structure, allowing for more productive binding of the TCP molecule. nih.gov Further directed evolution efforts, using strategies like site-saturation mutagenesis, have generated enantiocomplementary dehalogenase variants capable of producing specific, high-value enantiopure products from TCP. rug.nl
Table 2: Improved Kinetic Constants of Evolved Haloalkane Dehalogenase (DhaA) for 1,2,3-Trichloropropane (TCP)
| Enzyme Variant | Mutations | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹·mM⁻¹) | Reference |
|---|---|---|---|---|---|
| Wild-Type DhaA | None | 0.003 | 10 | 0.0003 | nih.gov |
| M1 | C176Y | 0.005 | 4 | 0.0012 | nih.gov |
Once an improved enzyme has been developed through directed evolution, its practical application in bioremediation often requires its expression in a suitable host organism. This is achieved through genetic modification and heterologous expression, where the gene encoding the evolved enzyme is inserted into and expressed by a different microbial species. nih.govasm.org
The rationale is to place the powerful new enzyme into a host that can thrive in contaminated environments or that possesses the downstream metabolic pathways needed to complete the degradation process. nih.gov For example, the evolved DhaA gene with high activity for TCP was expressed in Agrobacterium radiobacter AD1, a bacterium capable of growing on the product of the initial reaction, 2,3-dichloro-1-propanol. nih.govasm.org The resulting genetically modified organism was able to use the highly toxic and recalcitrant TCP as its sole source of carbon and energy, a feat not achieved by the wild-type organisms. nih.govasm.org
Similarly, researchers have developed robust systems for the heterologous expression of complex enzymes like reductive dehalogenases (RDases) in more easily cultured bacteria like Escherichia coli. nih.govnih.gov This facilitates the large-scale production of these enzymes for biochemical studies and potential bioaugmentation applications, where engineered microbes are introduced to a contaminated site to enhance pollutant degradation. nih.govnih.gov
Mammalian Biotransformation Pathways of Halogenated Alkanes
The biotransformation of halogenated alkanes, a class of compounds to which 1,2,3-trichloropentafluoropropane belongs, is primarily governed by two major enzymatic systems: the cytochrome P450-dependent monooxygenases and the glutathione (B108866) S-transferases. These pathways are crucial in determining the detoxification or, conversely, the bioactivation of these xenobiotics.
Cytochrome P450-Dependent Metabolic Pathways
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial phase of metabolism for a wide array of foreign compounds, including halogenated hydrocarbons. mdpi.com These enzymes catalyze oxidative reactions, which typically involve the insertion of an oxygen atom into the substrate molecule. nih.gov For halogenated alkanes, this process can lead to dehalogenation and the formation of more polar metabolites that are easier to excrete.
Research on various halogenated propanes and related compounds has demonstrated that the specific CYP isozymes involved can influence the rate and products of metabolism. For instance, studies on transgenic plants engineered with mammalian cytochrome P450 2E1 have shown a significantly enhanced metabolism of pollutants like trichloroethylene (B50587) (TCE), ethylene (B1197577) dibromide, and chloroform (B151607). epa.gov This suggests that CYP2E1 is a key enzyme in the oxidation of a range of halogenated hydrocarbons.
The metabolism of halogenated alkanes by cytochrome P450 can proceed through different mechanisms, including hydroxylation and dehalogenation. nih.gov For example, the metabolism of some trihalogenated propanes has been shown to require metabolic activation by rat liver microsomes to exert mutagenic effects, pointing to the formation of reactive intermediates through CYP-mediated oxidation. nih.govnih.gov The position of the halogen atoms on the propane chain can significantly influence the mutagenic potential, likely due to the formation of different proximate and ultimate mutagenic metabolites. nih.gov
While specific data on this compound is not available, it is anticipated that its metabolism would also be initiated by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. The presence of both chlorine and fluorine atoms would likely influence the regioselectivity of the enzymatic attack.
Glutathione Conjugation Mechanisms
Glutathione (GSH) conjugation represents a critical Phase II metabolic pathway for detoxifying electrophilic compounds. researchgate.netnih.gov This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs), which facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of the substrate. washington.edu
For halogenated alkanes, glutathione conjugation is a primary route of metabolism, often leading to the formation of less toxic, water-soluble conjugates that can be readily eliminated from the body. acs.orgsemanticscholar.org The process involves the displacement of a halogen atom by the glutathione molecule.
Studies on the metabolism of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) have provided valuable insights into this pathway. The rate of formation of water-soluble metabolites of DBCP was found to be highest in the liver, followed by the kidney and testis, correlating with the levels of GST activity in these organs. nih.gov Furthermore, different GST isozymes exhibit varying catalytic activities towards DBCP, with rat GST forms 3-3 and human GST A1-2 showing high activity. nih.gov
The conjugation of dihalomethanes by mammalian theta-class GSTs (rat GST 5-5 and human GST T1) has also been extensively studied, demonstrating that these enzymes catalyze the hydrolytic dehalogenation via GSH conjugation. acs.org This pathway can, however, also lead to bioactivation.
The biotransformation of trans-1-chloro-3,3,3-trifluoropropene, a structurally related compound, involves both oxidative metabolism and glutathione conjugation. nih.gov In the presence of glutathione, S-(3,3,3-trifluoro-trans-propenyl)-glutathione was identified as the predominant metabolite in microsomal incubations. nih.gov This suggests that this compound would also be a substrate for GSTs, leading to the formation of a glutathione conjugate.
Formation of Reactive Metabolites and Covalent Adducts
While metabolic pathways are generally aimed at detoxification, they can sometimes lead to the formation of highly reactive metabolites that can covalently bind to cellular macromolecules such as DNA, proteins, and lipids. This process, known as covalent adduct formation, is often the initial step in the manifestation of toxicity and carcinogenicity of xenobiotics. nih.gov
The metabolism of certain halogenated alkanes can generate electrophilic intermediates. For instance, glutathione conjugation of dihaloalkanes can lead to the formation of a reactive episulfonium ion, which is a potent electrophile capable of reacting with cellular nucleophiles. researchgate.net This bioactivation pathway has been implicated in the mutagenicity of compounds like dibromoethane.
Similarly, the cytochrome P450-mediated oxidation of halogenated hydrocarbons can produce reactive species. The metabolism of vinyl chloride, for example, results in the formation of chloroethylene oxide and chloroacetaldehyde, both of which are alkylating agents and are considered responsible for its carcinogenicity. wikipedia.org Studies on trihalogenated propanes have also suggested the formation of genotoxic metabolites upon metabolic activation. nih.gov
In the case of 1,2-dibromo-3-chloropropane (DBCP), covalent binding of reactive metabolites to macromolecules was observed in liver, kidney, and testicular cells. nih.gov This binding was significantly higher in the presence of a functional microsomal system, indicating the role of cytochrome P450 in generating these reactive species. nih.gov
Given these precedents, it is plausible that the biotransformation of this compound could also result in the formation of reactive metabolites, either through cytochrome P450-mediated oxidation or via the glutathione conjugation pathway. The specific nature and reactivity of these potential metabolites would depend on the interplay between the different metabolic routes and the chemical properties of the parent compound.
Toxicological Mechanisms and Genotoxicity Research
Mechanistic Investigations of Cellular Toxicity Induced by Halogenated Propanes
General studies on other halogenated propanes have identified pathways like oxidative stress and protein alkylation as potential mechanisms of toxicity. nih.gov These processes describe how a substance can damage cells by generating reactive oxygen species or by binding to and altering the function of essential proteins. fishersci.comcdc.gov However, no studies were found that specifically investigate whether 1,2,3-trichloropentafluoropropane induces these effects.
Oxidative Stress and Lipid Peroxidation Induction
There is no available research to confirm or deny that this compound causes oxidative stress or induces lipid peroxidation. This process, observed with other toxic compounds, involves the damaging of cell membranes through the oxidative degradation of lipids. fishersci.com
Protein Alkylation and Adduct Formation Pathways
The potential for this compound to act as an alkylating agent, forming covalent bonds with proteins and creating protein adducts, has not been studied. This mechanism can disrupt cellular processes and is a known pathway of toxicity for some halogenated hydrocarbons. cdc.gov
Genotoxicity Assessments and Mutagenic Potency
Genotoxicity testing is a critical component of chemical safety assessment, involving a battery of tests to determine if a substance can damage genetic material (DNA). For this compound, there is no evidence of such testing in the available literature.
In Vitro Mutagenicity Assays in Bacterial Systems
No data exists from in vitro mutagenicity assays, such as the Ames test, which uses bacteria to identify chemicals that can cause gene mutations. nih.govepa.gov
Mammalian Cell Gene Mutation Assays
There are no published results from mammalian cell gene mutation assays for this compound. These tests are used to evaluate a chemical's potential to cause mutations in mammalian cells.
Chromosomal Aberration and Sister Chromatid Exchange Studies
Investigations into whether this compound can cause larger-scale DNA damage, such as chromosomal aberrations or sister chromatid exchanges, have not been reported in the scientific literature. acs.org
A thorough search for scientific literature regarding the toxicological and carcinogenic properties of the specific chemical compound This compound reveals a significant lack of available data for the topics requested.
Specifically, no research findings or data could be located for the following areas of study concerning this compound:
DNA Adduct Formation and DNA Damage Mechanisms: There is no available information on studies investigating whether this compound or its metabolites can bind to DNA to form adducts, or the mechanisms by which it might induce DNA damage.
Role of Metabolic Activation Systems in Genotoxicity: Research on how metabolic processes might transform this compound into genotoxic intermediates is not present in the available scientific literature.
Carcinogenesis Research and Mechanistic Links: No carcinogenicity bioassays or research into the potential mechanistic pathways for cancer development related to this compound have been published.
Consequently, the requested article, structured around the provided outline, cannot be generated due to the absence of the necessary scientific information for this specific chemical compound. The available body of research focuses on related but structurally different compounds, such as 1,2,3-Trichloropropane (B165214), and this information cannot be substituted.
Advanced Analytical Methodologies for 1,2,3 Trichloropentafluoropropane Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating 1,2,3-trichloropentafluoropropane from complex mixtures, a crucial step before its quantification and identification. Gas chromatography is the primary technique utilized for this class of volatile compounds.
Gas chromatography coupled with mass spectrometry (GC/MS) stands as a powerful and widely used technique for the analysis of chlorofluorocarbons, including compounds like this compound. chromatographyonline.comtandfonline.com This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC/MS analysis, the volatile this compound is injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. As the separated components exit the column, they enter the mass spectrometer.
The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, serves as a unique "fingerprint" for the molecule. By comparing the obtained mass spectrum with reference spectra from established databases, such as the NIST/EPA/NIH Mass Spectral Library, confident identification of this compound can be achieved. nist.gov For enhanced sensitivity, especially at trace levels, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target compound. tandfonline.com
Table 1: Typical GC/MS Parameters for Halogenated Hydrocarbon Analysis
| Parameter | Typical Setting |
| Column Type | Capillary column (e.g., Porabond Q) tandfonline.com |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) dntb.gov.ua |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) tandfonline.com |
This table presents generalized parameters; specific conditions would be optimized for the analysis of this compound.
For the analysis of trace levels of volatile organic compounds like this compound in environmental samples such as water or air, a pre-concentration step is often necessary to achieve the required detection limits. tandfonline.comresearchgate.net
Purge and Trap (P&T): This is a common technique for extracting volatile compounds from aqueous samples. usgs.gov An inert gas is bubbled (purged) through the sample, stripping the volatile this compound out of the liquid phase. The gas stream is then passed through a trap containing an adsorbent material, where the analyte is retained. After the purging is complete, the trap is rapidly heated, desorbing the concentrated analyte directly into the GC/MS system. For highly volatile compounds like many CFCs, cryogenic cooling of the trap enhances the trapping efficiency. theanalyticalscientist.combodc.ac.uk
Liquid-Liquid Extraction (LLE): While less common for highly volatile compounds, LLE can be used. This method involves mixing the aqueous sample with a water-immiscible organic solvent. The this compound, being a nonpolar molecule, will preferentially partition into the organic solvent layer. The solvent layer is then separated, concentrated, and injected into the GC/MS.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or to the headspace above the sample). The analyte adsorbs to the fiber, which is then retracted and inserted directly into the hot injector of a GC, where the analyte is thermally desorbed onto the column.
Cryogenic Preconcentration: For air samples, a known volume of air is passed through a trap cooled to very low temperatures (e.g., with liquid nitrogen). theanalyticalscientist.com This causes the volatile organic compounds, including this compound, to condense and freeze in the trap. The trap is then heated rapidly to introduce the sample into the GC. tandfonline.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. For a fluorinated compound like this compound, ¹⁹F NMR is particularly informative. thermofisher.comnih.gov
The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR experiments. biophysics.org The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes the chances of signal overlap and provides detailed information about the electronic environment of each fluorine atom. thermofisher.com
For this compound, one would expect to see distinct signals for the fluorine atoms at different positions on the propane (B168953) backbone. The splitting of these signals (spin-spin coupling) would provide information about neighboring fluorine and hydrogen atoms, allowing for the determination of the connectivity of the atoms within the molecule. The magnitude of the coupling constants (J-values) between fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹H-¹⁹F coupling) can provide further structural insights. thermofisher.com While specific ¹⁹F NMR data for this compound is not widely available in public databases, the general principles of ¹⁹F NMR would be applied for its structural confirmation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. spectroscopyonline.com For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.
The C-F stretching vibrations typically appear in the region of 1400-1000 cm⁻¹. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 800-600 cm⁻¹ range. docbrown.infodocbrown.info The region below 1500 cm⁻¹ is often referred to as the "fingerprint region," as the complex pattern of absorptions is unique to a specific molecule and can be used for definitive identification by matching it to a reference spectrum. docbrown.info The NIST Chemistry WebBook indicates the availability of an IR spectrum for an isomer, 1,2,3-trichloro-1,1,2,3,3-pentafluoropropane, which would serve as a valuable reference for identifying related structures. nist.gov
Table 2: Expected Infrared Absorption Regions for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carbon-Fluorine | C-F Stretch | 1400 - 1000 |
| Carbon-Chlorine | C-Cl Stretch | 800 - 600 |
This table presents general absorption regions for the key functional groups. The exact positions and intensities of the peaks would be specific to the molecule's structure.
As mentioned in the context of GC/MS, mass spectrometry is a cornerstone for the identification of this compound. When a molecule is ionized in a mass spectrometer, it not only forms a molecular ion (the intact molecule with one electron removed) but also breaks apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the original molecule's structure. libretexts.org
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. wpmucdn.com Therefore, any fragment containing chlorine atoms will appear as a cluster of peaks, with the relative intensities of the peaks determined by the number of chlorine atoms present. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule.
The fragmentation pattern would involve the cleavage of carbon-carbon, carbon-chlorine, and carbon-fluorine bonds. The relative abundance of the different fragment ions depends on their stability. The NIST Chemistry WebBook provides the electron ionization mass spectrum for an isomer, 1,2,3-trichloro-1,1,2,3,3-pentafluoropropane (CAS No. 76-17-5), which can be used as a reference for identifying the fragmentation patterns of this class of compounds. nist.gov
Isotopic Dilution for Quantitative Analysis
Following a comprehensive search of scientific literature and analytical methodology databases, no specific research findings or established methods detailing the use of isotopic dilution for the quantitative analysis of this compound were identified.
Isotopic dilution is a highly precise quantitative technique that involves adding a known amount of an isotopically labeled version of the analyte (the target compound) to a sample. This labeled compound, often enriched with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H or D), serves as an internal standard. By measuring the ratio of the naturally abundant analyte to the isotopically labeled standard using mass spectrometry (MS), analysts can accurately determine the concentration of the original analyte, compensating for sample loss during preparation and analysis.
While this methodology is well-established for similar halogenated compounds, such as 1,2,3-trichloropropane (B165214) (TCP), for which deuterated (TCP-d5) and ¹³C-labeled standards are used in various environmental monitoring methods ca.govca.govca.gov, specific applications, research data, or commercially available isotopic standards for this compound could not be found in the available resources. The development of such a method would first require the synthesis of an appropriate isotopically labeled this compound standard.
Therefore, no data tables or detailed research findings on this specific application can be provided at this time.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For complex halogenated propanes, these methods can predict geometries, energies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost and accuracy for studying medium to large-sized molecules. In the context of halogenated hydrocarbons, DFT methods are employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can be used to characterize the molecule and confirm its structure.
Determine Electronic Properties: Investigate the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
For a molecule like 1,2,3-trichloropentafluoropropane, with its multiple chiral centers, DFT can be used to calculate the relative energies of different stereoisomers.
Understanding the chemical transformations of this compound, such as its atmospheric degradation, requires analyzing reaction pathways. Reaction coordinate analysis involves mapping the energy of the system as it transforms from reactants to products through a transition state. This allows for the calculation of activation energies, which are critical for determining reaction rates.
Key thermochemical properties that can be calculated include:
Enthalpy of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Reaction: Determines the spontaneity of a chemical reaction.
Bond Dissociation Energies: The energy required to break a specific chemical bond, which can indicate the most likely points of initial degradation.
Molecular Modeling and Simulation of Degradation Processes
Molecular modeling and simulations can be used to study the dynamics of degradation processes. For a chlorofluorocarbon like this compound, a key degradation pathway in the atmosphere would be its reaction with hydroxyl (•OH) radicals. Molecular simulations can model the trajectory of these reactions, providing a more dynamic picture of the degradation process than static calculations alone.
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its chemical behavior. Analysis of the electronic structure provides a detailed picture of bonding and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons.
LUMO: Represents the ability of a molecule to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the locations of the HOMO and LUMO on the molecular framework would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.
The distribution of charge within a molecule is rarely uniform, especially in a molecule with highly electronegative halogen atoms like chlorine and fluorine.
Partial Atomic Charges: These can be calculated using various population analysis schemes to quantify the charge localized on each atom.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
A study has reported a Molecular Electrostatic Potential Surface (MEPS) value of 23.3 for this compound, though further context and detailed mapping are not provided. rsc.org This value suggests the presence of distinct electrostatic regions on the molecular surface, which would govern its intermolecular interactions.
Q & A
Q. What are the key physicochemical properties of 1,2,3-Trichloropentafluoropropane critical for environmental fate modeling?
- Methodological Answer: Key properties include molecular weight (237.38 g/mol), density (1.663 g/cm³), boiling point (74°C), and vapor pressure. These parameters influence partitioning behavior in air, water, and soil. Researchers should prioritize experimental validation using gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) to confirm these values, as discrepancies can affect predictive models for environmental persistence .
Q. What standardized methodologies exist for detecting this compound in environmental matrices?
- Methodological Answer: EPA-approved methods involve solid-phase microextraction (SPME) coupled with GC-MS for trace-level detection in water and soil. For air sampling, thermal desorption tubes followed by Fourier-transform infrared spectroscopy (FTIR) are recommended. Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) must be used to improve accuracy .
Q. What mechanisms underlie the acute toxicity of this compound in mammalian systems?
- Methodological Answer: Acute toxicity is attributed to metabolic activation via cytochrome P450 enzymes, generating reactive intermediates that alkylate cellular proteins and DNA. In vitro assays using hepatic microsomes from rat models (e.g., Sprague-Dawley) are critical for identifying metabolic pathways. Researchers should compare LC₅₀ values across exposure routes (oral, dermal, inhalation) to assess route-specific risks .
Advanced Research Questions
Q. How can catalytic systems be optimized for synthesizing this compound with minimal byproduct formation?
- Methodological Answer: Antimony pentachloride (SbCl₅) catalysts modified with Lewis acids (e.g., SnCl₄) enhance fluorination efficiency in gas-phase reactions. Advanced optimization involves reaction kinetics modeling to balance temperature (150–200°C) and HF stoichiometry. Patent data suggest that maintaining a molar ratio of 1:4 (chlorinated precursor:HF) reduces chlorinated byproducts like 1,1,1,3,3-pentafluoropropane .
Q. What criteria should guide the selection of principal studies for deriving inhalation reference concentrations (RfCs) in risk assessments?
- Methodological Answer: The EPA prioritizes studies with well-documented exposure durations (e.g., 13-week rat inhalation studies), dose-response relationships, and histopathological endpoints. Confounding factors (e.g., chamber effects) must be statistically controlled. Researchers should use sensitivity analysis to evaluate the impact of study quality on RfC uncertainty factors, as detailed in IRIS peer-review protocols .
Q. How can contradictory findings in chronic toxicity studies be reconciled?
- Methodological Answer: Systematic meta-analyses should compare study designs, species/strain sensitivities, and exposure regimens. For example, discrepancies in hepatic carcinogenicity data may arise from differences in metabolic activation pathways between rats and mice. Weight-of-evidence approaches, as applied in EPA toxicological reviews, integrate mechanistic data (e.g., genotoxicity assays) to resolve conflicts .
Q. What strategies improve the reproducibility of ecotoxicological assays for this compound?
- Methodological Answer: Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure conditions (pH, temperature). Use OECD guidelines for chronic toxicity testing, and validate results with interlaboratory comparisons. Data repositories like NIH RePORTER provide access to harmonized protocols, reducing variability in EC₅₀ determinations .
Literature Review and Data Management
Q. How can researchers design effective database queries for comprehensive literature reviews?
- Methodological Answer: Use Boolean operators to combine CAS numbers (96-18-4) with synonyms (e.g., "Allyl trichloride") in PubMed and TOXCENTER. Filter results by study type (e.g., "inhalation") and publication date (post-2017 for recent advancements). NIH RePORTER queries should include project terms like "metabolic profiling" or "genotoxic endpoints" to identify ongoing research .
Q. What tools are available for managing conflicting regulatory data on ozone depletion potential (ODP)?
- Methodological Answer: The Montreal Protocol’s ODP values (based on atmospheric lifetime and chlorine content) should be cross-referenced with experimental radiative efficiency data from NIST. Computational tools like EPI Suite estimate ODP using structure-activity relationships (SARs), but experimental validation via gas-phase infrared spectroscopy is critical for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
